molecular formula C17H17NO4S2 B14323516 4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole CAS No. 108861-48-9

4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole

Cat. No.: B14323516
CAS No.: 108861-48-9
M. Wt: 363.5 g/mol
InChI Key: JFVGVTZYGUQDOD-UHFFFAOYSA-N
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Description

4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both indole and sulfonyl functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced through sulfonylation reactions. This can be achieved by reacting the indole core with methanesulfonyl chloride and 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Final Assembly: The final step involves the coupling of the sulfonylated indole with the appropriate methanesulfonyl derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.

Scientific Research Applications

4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The sulfonyl groups can act as electrophilic centers, facilitating interactions with nucleophilic sites in biological molecules. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[(methylsulfonyl)methyl]sulfonylbenzene: Shares similar sulfonyl functional groups but lacks the indole core.

    4-Methylbenzylsulfonyl chloride: Contains the sulfonyl chloride group but differs in overall structure.

Uniqueness

4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole is unique due to the presence of both indole and sulfonyl functional groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

108861-48-9

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(methylsulfonylmethyl)indole

InChI

InChI=1S/C17H17NO4S2/c1-13-6-8-15(9-7-13)24(21,22)18-11-10-16-14(12-23(2,19)20)4-3-5-17(16)18/h3-11H,12H2,1-2H3

InChI Key

JFVGVTZYGUQDOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CS(=O)(=O)C

Origin of Product

United States

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